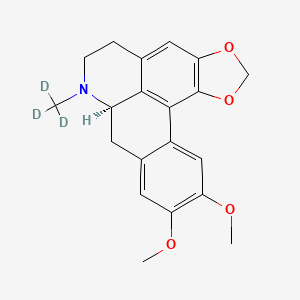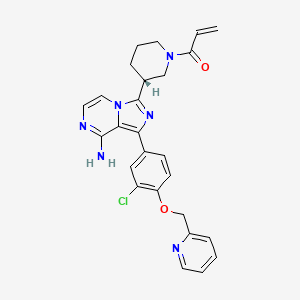
Egfr-IN-37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-37 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor that plays a critical role in the regulation of cell growth, survival, proliferation, and differentiation. EGFR is often overexpressed or mutated in various cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-37 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-37 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Egfr-IN-37 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study EGFR inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR
Mecanismo De Acción
Egfr-IN-37 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules and ultimately blocking the signaling pathways that promote cancer cell growth and survival . The molecular targets and pathways involved include the Ras-Raf-MEK-ERK and PI3K-AKT pathways .
Comparación Con Compuestos Similares
Egfr-IN-37 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR, this compound is unique in its structure and binding affinity, which may result in different efficacy and resistance profiles . Similar compounds include:
Gefitinib: An EGFR inhibitor used to treat non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier inhibitors.
Propiedades
Fórmula molecular |
C26H25ClN6O2 |
|---|---|
Peso molecular |
489.0 g/mol |
Nombre IUPAC |
1-[(3R)-3-[8-amino-1-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imidazo[1,5-a]pyrazin-3-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-22(34)32-12-5-6-18(15-32)26-31-23(24-25(28)30-11-13-33(24)26)17-8-9-21(20(27)14-17)35-16-19-7-3-4-10-29-19/h2-4,7-11,13-14,18H,1,5-6,12,15-16H2,(H2,28,30)/t18-/m1/s1 |
Clave InChI |
KGPUEOFIYJJWCW-GOSISDBHSA-N |
SMILES isomérico |
C=CC(=O)N1CCC[C@H](C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
SMILES canónico |
C=CC(=O)N1CCCC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)


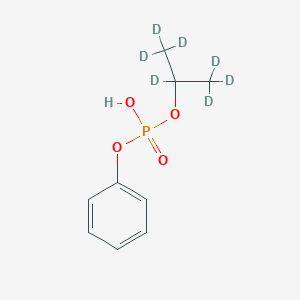
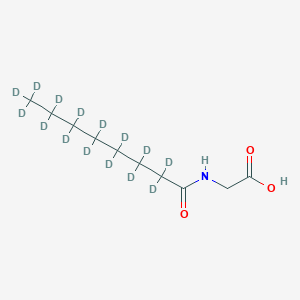

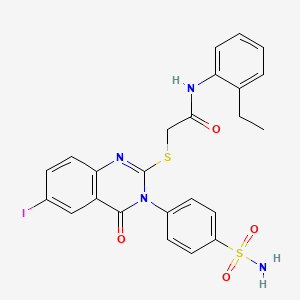
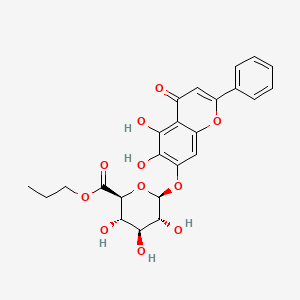
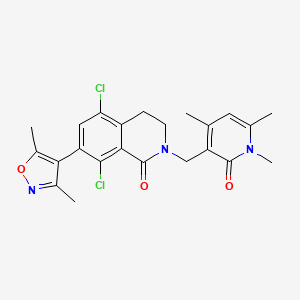

![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
